molecular formula C49H90N5O11P B1148109 NBD-PE CAS No. 178119-00-1

NBD-PE

Cat. No.: B1148109
CAS No.: 178119-00-1
M. Wt: 956.24
InChI Key:
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Description

N- (7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine, commonly known as NBD-PE, is a fluorescently labeled phospholipid. It is widely used in biochemical and biophysical research due to its unique fluorescence properties. The compound consists of a phosphoethanolamine headgroup labeled with a nitrobenzoxadiazole (NBD) fluorophore, which exhibits environmental sensitivity and high reactivity towards amines and biothiols .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NBD-PE typically involves the conjugation of the NBD fluorophore to the phosphoethanolamine headgroup. This can be achieved through a series of chemical reactions, including the nitration of benzoxadiazole followed by the attachment of the resulting NBD group to the phosphoethanolamine. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the conjugation process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated chemical reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product. The production typically includes steps such as purification through chromatography and verification of the chemical structure using spectroscopic techniques .

Chemical Reactions Analysis

Types of Reactions

NBD-PE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include dithionite for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and efficiency .

Major Products

The major products formed from these reactions include modified this compound derivatives with altered fluorescence properties. These derivatives are often used in further biochemical assays and studies .

Scientific Research Applications

NBD-PE is extensively used in scientific research due to its unique fluorescence properties. Some of its applications include:

Mechanism of Action

The mechanism of action of NBD-PE involves its incorporation into lipid bilayers, where it serves as a fluorescent marker. The NBD fluorophore exhibits changes in fluorescence intensity and wavelength based on its local environment, allowing researchers to monitor membrane dynamics and interactions. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane organization and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    NBD-phosphatidylcholine (NBD-PC): Similar to NBD-PE but with a phosphatidylcholine headgroup.

    NBD-phosphatidylserine (NBD-PS): Contains a phosphatidylserine headgroup.

    NBD-sphingomyelin (NBD-SM): Features a sphingomyelin headgroup.

Uniqueness of this compound

This compound is unique due to its specific headgroup, which allows it to interact differently with membrane components compared to other NBD-labeled lipids. Its environmental sensitivity and high reactivity towards amines and biothiols make it particularly useful for studying membrane dynamics and protein-lipid interactions .

Properties

CAS No.

178119-00-1

Molecular Formula

C49H90N5O11P

Molecular Weight

956.24

Origin of Product

United States

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